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Compound of Interest

Compound Name:
Bromotrimethylammoniumbimane

Bromide

CAS No.: 71418-45-6

Cat. No.: B013515

Get Quote

Monobromobimane (mBBr) is a fluorogenic bimane derivative that functions as an alkylating

agent. It is intrinsically non-fluorescent (or weakly fluorescent) but undergoes a dramatic "light-

up" conversion upon covalent conjugation with low molecular weight thiols (e.g., Glutathione,

GSH) or protein sulfhydryl groups. This property makes it a critical tool in drug development for

assessing oxidative stress, drug toxicity mechanisms, and protein folding stability.

Spectral Characteristics
The utility of mBBr relies on its large Stokes shift and solvent-dependent quantum yield. The

fluorescence is generated by the rigidification of the bimane ring system upon thioether

formation.

Table 1: Physicochemical and Spectral Data of mBBr-Thiol Conjugates
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Parameter Value / Range Contextual Notes

Excitation Max (

)
394 nm

Near-UV excitation; minimizes

autofluorescence from

biological matrices.

Emission Max (

)
490 nm

Cyan-green emission; easily

separable from UV excitation.

Stokes Shift ~96 nm

Large shift reduces self-

quenching and scattering

interference.

Extinction Coefficient (

)
~5,300 M⁻¹cm⁻¹ At 394 nm (pH 7.4).

Quantum Yield (

)
0.30 – 0.60

Highly dependent on solvent

polarity and local protein

environment.

Appearance Yellow Solid
Light-sensitive; must be stored

in amber vials.

Part 2: Mechanistic Principles
The "Turn-On" Mechanism
mBBr contains a bromomethyl group at the syn-position of the bimane ring. The fluorescence

activation is driven by a nucleophilic substitution reaction (

) where the thiolate anion (

) attacks the methylene carbon, displacing the bromide ion.

Pre-Reaction: The free rotation of the bromomethyl group and the heavy atom effect

(Bromine) quench fluorescence via intersystem crossing.

Post-Reaction: Formation of the Thioether-Bimane adduct removes the heavy atom and

restricts rotation, enabling radiative decay (fluorescence).
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Figure 1: Nucleophilic substitution pathway converting non-fluorescent mBBr into a fluorescent

thioether conjugate.

Part 3: Experimental Protocol (Self-Validating
Workflow)
This protocol is designed for the quantification of Reduced Glutathione (GSH) in cell lysates, a

standard assay in preclinical drug safety evaluation.

Reagents & Preparation
Stock Solution: Dissolve mBBr in Acetonitrile (ACN) to 50–100 mM. Store at -20°C in the

dark.

Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0. (pH must be >7.0 to ensure thiols are

deprotonated to thiolates).

Stop Solution: 10% Trichloroacetic acid (TCA) or 5 M Methanesulfonic acid.

Step-by-Step Methodology
Sample Collection: Lyse cells in a specific lysis buffer (e.g., dilute HCl or SSA) to prevent

spontaneous oxidation of thiols.

Derivatization:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b013515/docs?utm_src=pdf-body-img#part-1-executive-summary-spectral-architecture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mix

sample +

Buffer (pH 8.0).

Add

mBBr stock (Final conc: 2–5 mM).

Critical Step: Incubate at room temperature for 10–15 minutes in the dark.

Quenching: Add

Stop Solution (Acid) to protonate remaining thiols and halt the reaction.

Separation (HPLC): Inject onto a C18 Reverse-Phase column.

Mobile Phase A: 0.25% Acetic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% to 90% B over 20 mins.

Detection: Set Fluorescence Detector (FLD) to

,

.

Analytical Workflow Diagram
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Figure 2: Analytical workflow for thiol quantification using mBBr derivatization and HPLC-FLD

detection.

Part 4: Scientific Integrity & Troubleshooting
Specificity and Causality

Why pH 8.0? The reaction requires the thiolate anion (

). The pKa of the sulfhydryl group in GSH is ~8.7. At pH 8.0, a sufficient fraction is
deprotonated to drive the reaction without causing rapid autoxidation or hydrolysis of the
mBBr probe [1].
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Interference Control: mBBr can react with amines at very high pH (>9.5) or high

concentrations. Maintaining pH < 8.5 ensures specificity for thiols.

Stability
Hydrolysis: In aqueous buffers, free mBBr hydrolyzes over time (half-life ~2-3 hours at pH 8).

Therefore, fresh preparation of the working solution is mandatory for reproducibility.

Photobleaching: The bimane fluorophore is moderately photostable but should be protected

from direct sunlight during the incubation phase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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